

Erythromycin D CAS number and chemical identifiers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Erythromycin D*

Cat. No.: *B1263250*

[Get Quote](#)

Erythromycin D: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erythromycin D is a macrolide antibiotic and a key intermediate in the biosynthesis of the more common Erythromycin A. Like other erythromycins, it is produced by the soil bacterium *Saccharopolyspora erythraea*. While less potent than Erythromycin A, **Erythromycin D** is a subject of interest for researchers studying antibiotic biosynthesis, modification, and the development of novel antibiotic derivatives. This technical guide provides an in-depth overview of **Erythromycin D**, including its chemical identifiers, physicochemical properties, and its role in the biosynthesis of other erythromycins.

Chemical Identifiers and Physicochemical Properties

Erythromycin D is structurally similar to other erythromycin variants, consisting of a 14-membered lactone ring with attached deoxy sugars. The key chemical identifiers and physicochemical properties of **Erythromycin D** are summarized in the tables below.

Identifier	Value
CAS Number	33442-56-7 [1]
Molecular Formula	C36H65NO12 [2]
IUPAC Name	(3R,4S,5S,6R,7R,9R,11R,12S,13R,14R)-4-[(2R,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12-dihydroxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione [2]
InChI	InChI=1S/C36H65NO12/c1-13-25-19(4)28(39)20(5)27(38)17(2)15-36(10,44)32(49-34-29(40)24(37(11)12)14-18(3)45-34)21(6)30(22(7)33(42)47-25)48-26-16-35(9,43)31(41)23(8)46-26/h17-26,28-32,34,39-41,43-44H,13-16H2,1-12H3/t17-,18-,19+,20+,21+,22-,23+,24+,25-,26+,28+,29-,30+,31+,32-,34+,35-,36-/m1/s1 [2]
InChIKey	CLQUUOKNEOQBSW-KEGKUKQHSA-N [2]
SMILES	CC[C@@H]1--INVALID-LINK----INVALID-LINK--O1)C)O[C@H]2C--INVALID-LINK--O)C)(C)O)C[C@@H]3--INVALID-LINK--C)N(C)C)O)(C)O)C)O)C">C@@@HO[C@H]4C--INVALID-LINK--O)C">C@@@(C)O
PubChem CID	24755489 [2]

Physicochemical Property	Value
Molecular Weight	703.9 g/mol [2]
Appearance	White to off-white crystalline powder (general for erythromycins) [3]
Solubility	Very slightly soluble in water (~2 mg/ml for Erythromycin A); Freely soluble in alcohols, acetone, and chloroform (general for erythromycins) [4] [5]

Biological Activity and Mechanism of Action

Erythromycin D, like other macrolide antibiotics, exhibits its antibacterial effect by inhibiting protein synthesis in susceptible bacteria.[\[2\]](#)[\[6\]](#) The mechanism of action involves the following key steps:

- Binding to the Ribosome: **Erythromycin D** binds to the 50S subunit of the bacterial ribosome.[\[2\]](#)[\[6\]](#)[\[7\]](#)
- Inhibition of Translocation: This binding interferes with the aminoacyl translocation process, preventing the transfer of tRNA from the A-site to the P-site of the ribosome.[\[2\]](#)[\[7\]](#)
- Protein Synthesis Arrest: The blockage of translocation halts the elongation of the polypeptide chain, thereby inhibiting bacterial protein synthesis and leading to a bacteriostatic effect.[\[2\]](#)[\[6\]](#)

The antibacterial activity of **Erythromycin D** is primarily directed against Gram-positive bacteria.[\[6\]](#) Its potency is reported to be approximately half that of Erythromycin A.[\[2\]](#)

Erythromycin Biosynthesis Pathway

Erythromycin D is a crucial intermediate in the biosynthesis of Erythromycin A. The pathway involves a series of enzymatic modifications of the polyketide core, 6-deoxyerythronolide B. The following diagram illustrates the key steps leading to and from **Erythromycin D**.

[Click to download full resolution via product page](#)

Caption: Biosynthesis pathway of Erythromycin A, highlighting **Erythromycin D** as a key intermediate.

Experimental Protocols

Isolation and Purification of Erythromycin D

The isolation of **Erythromycin D** typically involves its separation from a fermentation broth of a mutant strain of *Saccharopolyspora erythraea* that accumulates this intermediate. A general procedure is outlined below, which may require optimization based on the specific fermentation conditions and scale.

1. Extraction from Fermentation Broth:

- Adjust the pH of the filtered fermentation broth to approximately 9.5 with a suitable base (e.g., sodium hydroxide).
- Extract the alkaline broth with an organic solvent such as ethyl acetate or chloroform. The erythromycins will partition into the organic phase.
- Separate the organic layer containing the erythromycins.

2. Purification by Chromatography:

- The crude extract can be subjected to column chromatography for separation of the different erythromycin components.

- Column: A silica gel column is commonly used.
- Mobile Phase: A gradient of methanol in a non-polar solvent like benzene or a mixture of chloroform and methanol can be employed to elute the different erythromycin species. The specific gradient will need to be optimized to achieve good separation of **Erythromycin D** from other variants like A, B, and C.
- Fractions are collected and analyzed by a suitable method (e.g., TLC or HPLC) to identify those containing pure **Erythromycin D**.

3. Crystallization:

- The purified fractions containing **Erythromycin D** are pooled, and the solvent is evaporated under reduced pressure.
- The resulting residue can be recrystallized from a suitable solvent system, such as aqueous acetone or aqueous ethanol, to obtain crystalline **Erythromycin D**.

Analytical Methods

High-Performance Liquid Chromatography (HPLC) for Erythromycin Analysis

HPLC is a standard method for the analysis and quantification of erythromycins. The following provides a general protocol that can be adapted for **Erythromycin D**.

- Column: A C18 polymeric column is often used for the separation of erythromycins.^[8]
- Mobile Phase: An isocratic mobile phase consisting of a mixture of a buffered aqueous solution and an organic solvent is typically used. A common mobile phase is a mixture of 0.02 M potassium phosphate dibasic buffer (pH adjusted to 9) and acetonitrile (e.g., in a 60:40 ratio).^[8]
- Flow Rate: A typical flow rate is 1 mL/min.^[8]
- Detection: UV detection at a wavelength of around 205-215 nm is suitable for erythromycins.
^{[8][9]}

- Sample Preparation: Samples should be dissolved in a suitable solvent, such as methanol or the mobile phase, and filtered through a 0.45 µm filter before injection.

Conclusion

Erythromycin D serves as a vital component in the intricate biosynthetic pathway of Erythromycin A. While exhibiting more modest antibacterial activity compared to its well-known derivative, its study provides valuable insights for researchers in the fields of natural product biosynthesis, enzymology, and the development of new antibiotic agents through synthetic and semi-synthetic approaches. The information and protocols provided in this guide offer a foundational resource for professionals engaged in the study and application of this important macrolide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Erythromycin - Wikipedia [en.wikipedia.org]
- 3. droracle.ai [droracle.ai]
- 4. Erythromycin - LKT Labs [lktlabs.com]
- 5. Erythromycin [drugfuture.com]
- 6. What is the mechanism of Erythromycin? [synapse.patsnap.com]
- 7. droracle.ai [droracle.ai]
- 8. Determination of erythromycin and related substances in enteric-coated tablet formulations by reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Erythromycin D CAS number and chemical identifiers]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1263250#erythromycin-d-cas-number-and-chemical-identifiers>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com